6-Chloro-5-methylpyridin-3-ol
Overview
Description
6-Chloro-5-methylpyridin-3-ol: is a heterocyclic organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 5th position, and a hydroxyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methylpyridin-3-ol can be achieved through various methods. One common approach involves the chlorination of 5-methylpyridin-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-methylpyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 6-chloro-5-methylpyridin-3-amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: 6-Chloro-5-methylpyridin-3-one.
Reduction Reactions: 6-Chloro-5-methylpyridin-3-amine.
Scientific Research Applications
Chemistry: 6-Chloro-5-methylpyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding. Its structural features make it a valuable tool for probing the interactions between small molecules and biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials. It is also used as a precursor in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. For instance, the hydroxyl group may form hydrogen bonds with amino acid residues in the active site of an enzyme, while the chlorine atom may participate in hydrophobic interactions.
Comparison with Similar Compounds
- 2-Chloro-5-methylpyridin-3-ol
- 4-Chloro-5-methylpyridin-3-ol
- 6-Bromo-5-methylpyridin-3-ol
Comparison: 6-Chloro-5-methylpyridin-3-ol is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This arrangement influences its reactivity and interaction with other molecules. Compared to its analogs, such as 2-Chloro-5-methylpyridin-3-ol and 4-Chloro-5-methylpyridin-3-ol, the 6-chloro derivative may exhibit different chemical and biological properties, making it a distinct compound for various applications.
Properties
IUPAC Name |
6-chloro-5-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDSWVXJJFIVAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511472 | |
Record name | 6-Chloro-5-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54232-03-0 | |
Record name | 6-Chloro-5-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-5-methylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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